Chloro(tri-tert-butylphosphine)gold(I)
Overview
Description
Chloro(tri-tert-butylphosphine)gold(I) is a chemical compound with the molecular formula (C4H9)3PAuCl. It is a gold(I) complex featuring a tri-tert-butylphosphine ligand and a chloride ligand. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and material science .
Mechanism of Action
Target of Action
Chloro(tri-tert-butylphosphine)gold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound Chloro(tri-tert-butylphosphine)gold(I) interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the formation of C-C bonds .
Biochemical Pathways
Chloro(tri-tert-butylphosphine)gold(I) affects the biochemical pathways involved in C-C bond formation. By acting as a catalyst, it influences the rate at which these pathways proceed, leading to faster synthesis of the desired products .
Result of Action
The molecular and cellular effects of Chloro(tri-tert-butylphosphine)gold(I)'s action are seen in the products of the reactions it catalyzes. By facilitating C-C bond formation, it enables the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
Chloro(tri-tert-butylphosphine)gold(I) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate and enhance reaction rates. For instance, it has been shown to interact with enzymes involved in cyclopropanation reactions, where it helps in the formation of cyclopropane rings by stabilizing reaction intermediates . The nature of these interactions often involves the coordination of the gold atom with specific functional groups on the biomolecules, leading to changes in their activity and stability.
Cellular Effects
Chloro(tri-tert-butylphosphine)gold(I) has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Chloro(tri-tert-butylphosphine)gold(I) involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The gold atom in the compound can form coordination bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, which can result in the inhibition of enzyme activity or the stabilization of reaction intermediates . This binding can also lead to changes in the conformation of proteins, thereby affecting their function and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro(tri-tert-butylphosphine)gold(I) can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression patterns. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of Chloro(tri-tert-butylphosphine)gold(I) vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response.
Metabolic Pathways
Chloro(tri-tert-butylphosphine)gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can inhibit or activate specific metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have downstream effects on cellular processes, including energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, Chloro(tri-tert-butylphosphine)gold(I) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For example, the compound may be transported into the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
Subcellular Localization
The subcellular localization of Chloro(tri-tert-butylphosphine)gold(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification. This localization can influence the compound’s activity and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(tri-tert-butylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tri-tert-butylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction can be represented as follows:
AuCl+(C4H9)3P→(C4H9)3PAuCl
The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for Chloro(tri-tert-butylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(tri-tert-butylphosphine)gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or carbenes.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or carbenes.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like halogens or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substituting the chloride ligand with a phosphine ligand would yield a new gold(I) complex with the formula (C4H9)3PAuL, where L is the new ligand .
Scientific Research Applications
Chloro(tri-tert-butylphosphine)gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cyclopropanation and C-C bond formation.
Material Science: The compound is used in the synthesis of gold nanoparticles and other advanced materials.
Medicinal Chemistry: Research has explored its potential in developing gold-based drugs for treating diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- Chloro(triphenylphosphine)gold(I)
- Chloro(trimethylphosphine)gold(I)
- Chloro(triethylphosphine)gold(I)
Uniqueness
Chloro(tri-tert-butylphosphine)gold(I) is unique due to the bulky tri-tert-butylphosphine ligand, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in catalytic processes, making it distinct from other gold(I) complexes with less bulky ligands .
Properties
IUPAC Name |
chlorogold;tritert-butylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474720 | |
Record name | (tBu3P)AuCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69550-28-3 | |
Record name | (tBu3P)AuCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(tri-tert-butylphosphine)gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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